N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
This compound is a pyrazolo[3,4-d]pyrimidine and urea hybrid . It has been designed and synthesized for its potential anticancer activity .
Synthesis Analysis
The compound is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids that have been designed and synthesized . The exact synthesis process is not detailed in the available sources.Chemical Reactions Analysis
The compound is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids . These compounds have been evaluated for their anticancer activity in vitro and in vivo cancer models . The exact chemical reactions involving this compound are not detailed in the available sources.Scientific Research Applications
Chemical Synthesis and Optimization
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, related to the pyrimidine structure of the chemical , has focused on creating potent histamine H4 receptor (H4R) ligands. One compound showed potential as an anti-inflammatory agent and for antinociceptive activity, indicating the relevance of H4R antagonists in pain management (Altenbach et al., 2008).
mTOR Targeted PROTAC Molecule Synthesis
A derivative of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide plays a crucial role as an intermediate in synthesizing an mTOR targeted PROTAC molecule, highlighting its importance in drug development (Zhang et al., 2022).
Biological Activities and Applications
Antitumor Agent Analogues
Synthesis of pyrazolo[3,4-d]pyrimidine analogues, including those structurally similar to the compound , has been explored for their antitumor potential. Some compounds demonstrated in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Novel Anticancer Compounds
The synthesis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including structures akin to pyrazolo[3,4-d]pyrimidine, has been studied for potential anticancer applications. Some compounds displayed in vitro anti-cancer activity, enhancing the understanding of their therapeutic potential (Maftei et al., 2016).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have shown promise in antimicrobial applications. Specific compounds exhibited moderate to outstanding antimicrobial activity against a range of bacteria and fungi, indicating their potential in treating infections (El-sayed et al., 2017).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, similar to the compound in focus, have shown affinity for A1 adenosine receptors, suggesting potential applications in neurological or cardiovascular therapies (Harden et al., 1991).
In Vitro Antitumor Evaluation
New derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cells, highlighting their potential in cancer therapy (El-Morsy et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-19(2,3)25-16-13(9-22-25)18(28)24(10-21-16)23-17(27)15(26)12-8-20-14-7-5-4-6-11(12)14/h4-10,20H,1-3H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKCJBXZLPOGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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